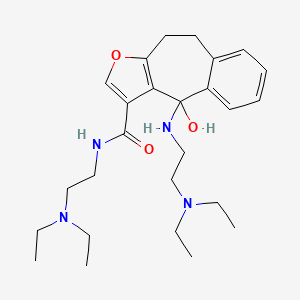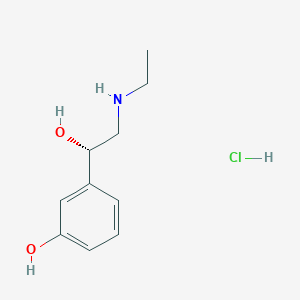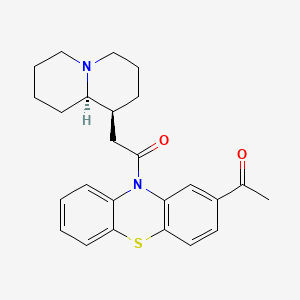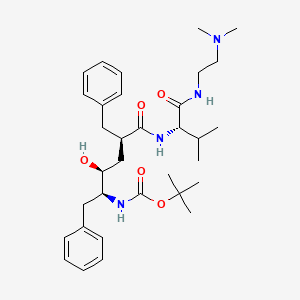
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with an ethoxyphenyl group and a pyridinylcarbonyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine core, followed by the introduction of the ethoxyphenyl and pyridinylcarbonyl groups through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include ethoxybenzene, pyridine derivatives, and piperazine, along with various solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the molecule, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of receptor binding and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacological agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target, but generally include signal transduction, enzyme inhibition, and receptor modulation.
Comparaison Avec Des Composés Similaires
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Ethoxyphenyl)-4-(4-pyridinylcarbonyl)piperazine dihydrochloride: Similar structure but with the pyridinylcarbonyl group at a different position on the piperazine ring.
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine monohydrochloride: Similar structure but with a different salt form.
Propriétés
Numéro CAS |
124444-90-2 |
|---|---|
Formule moléculaire |
C18H23Cl2N3O2 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
[4-(3-ethoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C18H21N3O2.2ClH/c1-2-23-17-7-3-6-16(13-17)20-9-11-21(12-10-20)18(22)15-5-4-8-19-14-15;;/h3-8,13-14H,2,9-12H2,1H3;2*1H |
Clé InChI |
KNGPJAYLIMANMY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


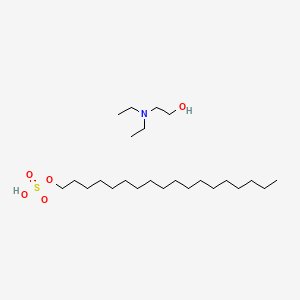
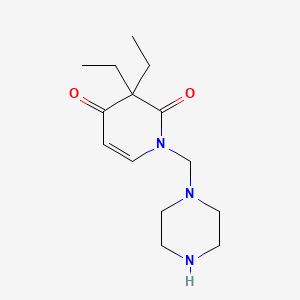
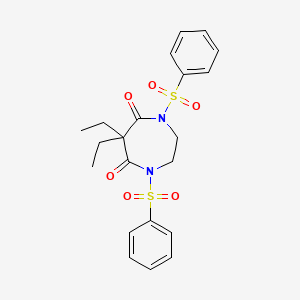
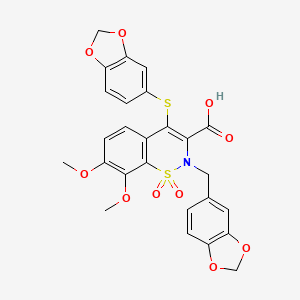
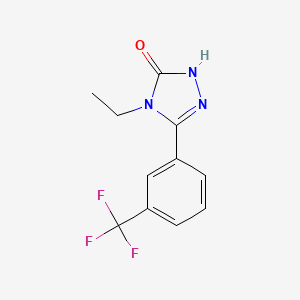
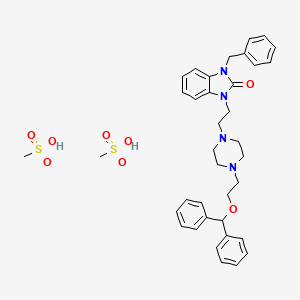
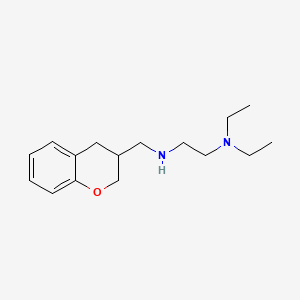
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
